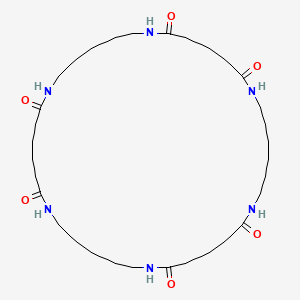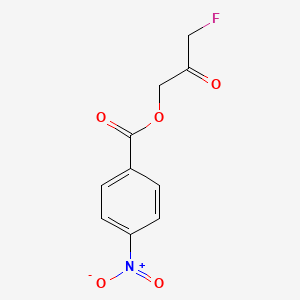
(3-fluoro-2-oxopropyl) 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-fluoro-2-oxopropyl) 4-nitrobenzoate is an organic compound with the molecular formula C10H8FNO5. It is characterized by the presence of a fluoro group, an oxo group, and a nitrobenzoate moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-2-oxopropyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 3-fluoro-2-oxopropanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction parameters. The use of automated reactors and precise temperature control can enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(3-fluoro-2-oxopropyl) 4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: (3-fluoro-2-oxopropyl) 4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and 3-fluoro-2-oxopropanol.
Aplicaciones Científicas De Investigación
(3-fluoro-2-oxopropyl) 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-fluoro-2-oxopropyl) 4-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical applications, the compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. The pathways involved typically include nucleophilic attack on the carbonyl carbon or substitution at the fluoro group .
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-2-nitrobenzotrifluoride: Similar in having a fluoro and nitro group but differs in the presence of a trifluoromethyl group instead of an oxopropyl group.
2-fluoro-3-nitrobenzoic acid: Similar in having a fluoro and nitro group but differs in the carboxylic acid functionality instead of an ester group.
Propiedades
Número CAS |
62522-66-1 |
|---|---|
Fórmula molecular |
C10H8FNO5 |
Peso molecular |
241.17 g/mol |
Nombre IUPAC |
(3-fluoro-2-oxopropyl) 4-nitrobenzoate |
InChI |
InChI=1S/C10H8FNO5/c11-5-9(13)6-17-10(14)7-1-3-8(4-2-7)12(15)16/h1-4H,5-6H2 |
Clave InChI |
RINGFEANYXFKDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCC(=O)CF)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





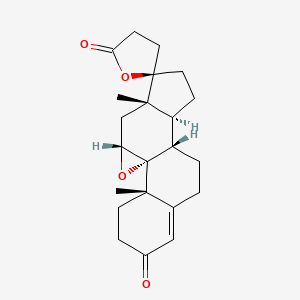
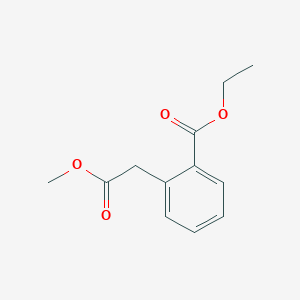
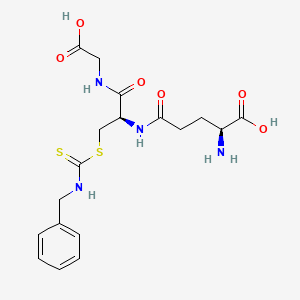

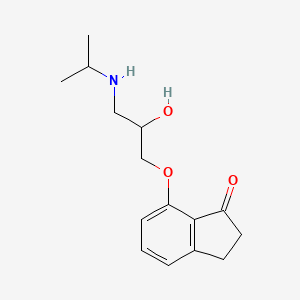
![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)

![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
